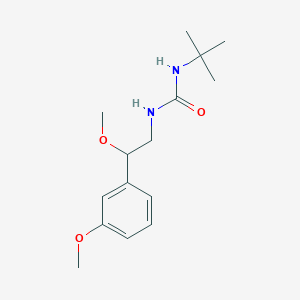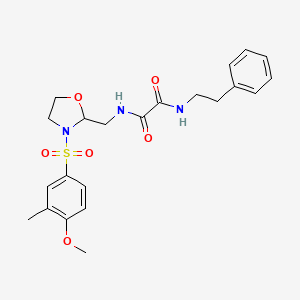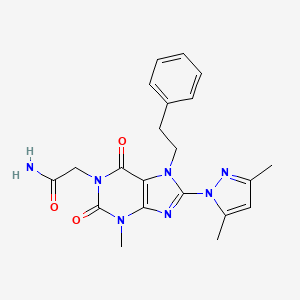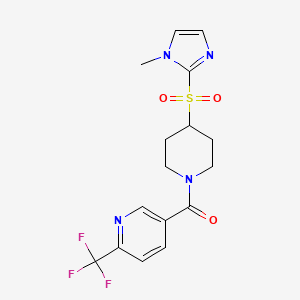
1-(Tert-butyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea, also known as TMBU, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Directed Lithiation and Synthetic Applications
One application involves the directed lithiation of urea derivatives for synthesizing substituted products. For example, the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate allows for the introduction of various electrophiles, demonstrating the utility of lithiation in creating complex molecules with potential pharmaceutical applications (Smith, El‐Hiti, & Alshammari, 2013).
Antioxidant Properties and Cardioprotection
Research has identified certain urea derivatives as effective free radical scavengers, suggesting their potential in reducing myocardial infarct size and offering cardioprotection. This is exemplified by studies on compounds like 1-(3-tert-butyl-2-hydroxy-5-methoxyphenyl)-3-(3-pyridylmethyl)urea, highlighting their role in inhibiting the generation of harmful radicals in cardiovascular diseases (Yamashita et al., 2000).
Antiarrhythmic and Hypotensive Activity
Some 1,3-disubstituted ureas have been synthesized and evaluated for their antiarrhythmic and hypotensive properties. This underscores the potential of such compounds in developing new therapeutic agents for cardiovascular diseases (Chalina, Chakarova, & Staneva, 1998).
Molecular Structure and Hydrogen Bonding Studies
The structural analysis of related urea compounds, such as tert-butyl 3-{[1-(methoxycarbonyl)ethyl]aminocarbonyl}-3-methylcarbazate, provides insights into their conformation and stabilization by intermolecular hydrogen bonding. Such studies are fundamental in understanding the chemical behavior and potential applications of urea derivatives in materials science and drug design (Abbas et al., 2009).
Propiedades
IUPAC Name |
1-tert-butyl-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-15(2,3)17-14(18)16-10-13(20-5)11-7-6-8-12(9-11)19-4/h6-9,13H,10H2,1-5H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIZIVZYJYAEPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC(=CC=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-2-methylphenyl)-N'-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]urea](/img/structure/B2766666.png)
![[4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine](/img/structure/B2766670.png)

![2,5-dichloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2766672.png)
![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2766674.png)


![(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol](/img/structure/B2766679.png)
![N-(3-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2766680.png)
![[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2766684.png)
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2766685.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2766689.png)
